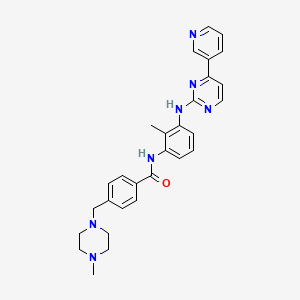
Heteroxanthine, 1,3-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-7-methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. This compound is part of the methylxanthine class, which includes well-known substances like caffeine and theobromine. It has a molecular formula of C10H14N4O2 and a molecular weight of 222.24 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-7-methylxanthine can be synthesized through various chemical methods. One common approach involves the alkylation of theobromine (3,7-dimethylxanthine) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
Industrial production of 1,3-diethyl-7-methylxanthine often involves biocatalytic processes. For example, engineered microbial cells, such as Escherichia coli strains, can be used to convert caffeine into 7-methylxanthine, which can then be further processed to obtain 1,3-diethyl-7-methylxanthine .
化学反应分析
Types of Reactions
1,3-Diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uric acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Alkylation and acylation reactions can introduce different substituents on the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces uric acids.
Reduction: Yields precursor xanthines.
Substitution: Results in various alkylated or acylated xanthine derivatives.
科学研究应用
1,3-Diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a scaffold for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and as an adenosine receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in various assays.
作用机制
1,3-Diethyl-7-methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This antagonism leads to increased neurotransmitter release and enhanced neuronal activity. Additionally, it inhibits phosphodiesterase enzymes, resulting in elevated cyclic AMP levels, which further modulate various physiological processes .
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonism.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma due to its bronchodilator properties.
Uniqueness
1,3-Diethyl-7-methylxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine, it has a more selective action on certain adenosine receptor subtypes, making it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
31617-39-7 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-8-7(12(3)6-11-8)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3 |
InChI 键 |
WGMHUEQTUNLCNK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)


